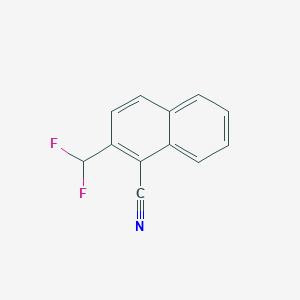
1-Cyano-2-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(difluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group and a difluoromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the difluoromethylation of 1-cyanonaphthalene using difluoromethylating agents such as difluoroiodomethane in the presence of a base. The reaction typically requires a transition metal catalyst, such as palladium or copper, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Cyano-2-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyano group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyano-5-(difluoromethyl)naphthalene
- 1-Cyano-2-(trifluoromethyl)naphthalene
- 1-Cyano-2-(fluoromethyl)naphthalene
Uniqueness: 1-Cyano-2-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl group on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both a cyano and a difluoromethyl group provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C12H7F2N |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)10-6-5-8-3-1-2-4-9(8)11(10)7-15/h1-6,12H |
InChI-Schlüssel |
HZUOYSGHFGXXAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


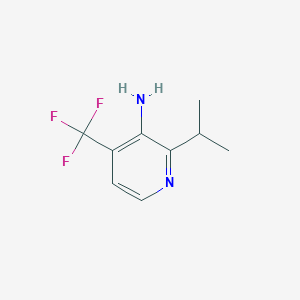
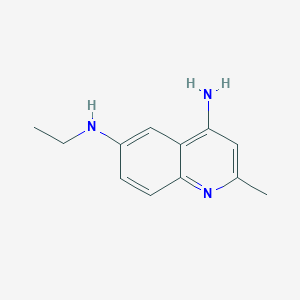

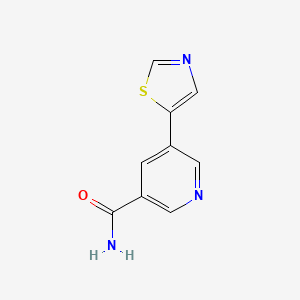


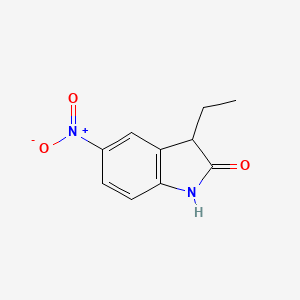
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)





